molecular formula C16H14N2O3 B2433138 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione CAS No. 321688-68-0

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2433138
CAS No.: 321688-68-0
M. Wt: 282.299
InChI Key: FUHVJIPNEJSBBL-UHFFFAOYSA-N
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Description

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 2-methoxyaniline with indole-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being conducted under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness

1-{[(2-methoxyphenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-methoxyanilino)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-9-5-3-7-12(14)17-10-18-13-8-4-2-6-11(13)15(19)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHVJIPNEJSBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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